molecular formula C8H11N3O6S2 B1518930 N~4~,N~4~-dimethyl-2-nitrobenzene-1,4-disulfonamide CAS No. 1000932-66-0

N~4~,N~4~-dimethyl-2-nitrobenzene-1,4-disulfonamide

Cat. No. B1518930
M. Wt: 309.3 g/mol
InChI Key: SXEKZNZEWZNZJA-UHFFFAOYSA-N
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Description

Nitro compounds are a very important class of nitrogen derivatives. The nitro group, like the carboxylate anion, is a hybrid of two equivalent resonance structures .


Synthesis Analysis

Nitro compounds can be prepared in a number of ways, including the direct substitution of hydrocarbons with nitric acid, displacement reactions with nitrite ions, and by oxidation of primary amines .


Molecular Structure Analysis

The hybrid structure of a nitro group has a full positive charge on nitrogen and a half-negative charge on each oxygen . This is in accord with the high dipole moments of nitro compounds .


Chemical Reactions Analysis

Nitration of alkanes is successful only when conducted at high temperatures in the vapor phase. Mixtures of products are invariably obtained . In contrast, direct nitration of aromatic compounds such as benzene takes place readily in the liquid phase .


Physical And Chemical Properties Analysis

The polar character of the nitro group results in lower volatility of nitro compounds than ketones of about the same molecular weight . Surprisingly, the water solubility is low .

Scientific Research Applications

Electrochemical Conversion

N4,N4-dimethyl-2-nitrobenzene-1,4-disulfonamide is used in electrochemical methods for synthesizing sulfonamides, diarylsulfones, and bis(arylsulfonyl)aminophenols from nitrobenzene derivatives and arylsulfinic acids. This process, performed in aqueous solutions at room temperature, emphasizes green chemistry principles by avoiding catalysts and toxic solvents (Mokhtari et al., 2018). Additionally, electrochemical studies of N,N-dimethyl-p-nitrobenzenesulfonamide focus on its redox behavior, highlighting its ability to undergo reversible reductions, forming various anion species (Asirvatham & Hawley, 1974).

Advanced Oxidation Processes

In advanced oxidation studies, materials like MnCo2O4/g-C3N4 are used to activate peroxymonosulfate for treating industrial wastewater containing nitrobenzene homologues, showcasing how high-valent metal-oxo species contribute to the degradation of pollutants like nitrobenzene (Zheng et al., 2021).

Synthetic Chemistry Applications

Synthesis of Secondary Amines

N4,N4-dimethyl-2-nitrobenzene-1,4-disulfonamide derivatives are versatile in organic synthesis, particularly in the preparation of secondary amines through smooth alkylation and subsequent deprotection via Meisenheimer complexes (Fukuyama et al., 1995).

Catalysis in Organic Synthesis

Compounds like N-halosulfonamides are efficient catalysts for synthesizing diverse organic compounds such as 2H-indazolo[2,1-b]phthalazine-triones and triazines under solvent-free conditions, highlighting their importance in green chemistry (Ghorbani‐Vaghei et al., 2011; Ghorbani‐Vaghei et al., 2015).

Analytical and Computational Chemistry Applications

Structural and Computational Analysis

Detailed structural and computational studies on compounds like N-(2,5-dimethyl-4-nitrophenyl)-4-methylbenzenesulfonamide have been conducted, including crystallography and density functional theory calculations. These studies explore the electronic properties and reactivity of such compounds through various computational methods (Murthy et al., 2018).

Medical Imaging Applications

Certain sulfonamide derivatives are synthesized as precursors for radiotracers in medical imaging techniques like positron emission tomography, demonstrating the compound's utility in biochemistry and medical diagnostics (Gebhardt & Saluz, 2012).

Safety And Hazards

This type of compound may be fatal if inhaled, swallowed or absorbed through the skin. Vapor or mist may be irritating to the eyes, skin, mucous membranes and upper respiratory tract .

properties

IUPAC Name

4-N,4-N-dimethyl-2-nitrobenzene-1,4-disulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3O6S2/c1-10(2)19(16,17)6-3-4-8(18(9,14)15)7(5-6)11(12)13/h3-5H,1-2H3,(H2,9,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXEKZNZEWZNZJA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC(=C(C=C1)S(=O)(=O)N)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N3O6S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501243858
Record name N4,N4-Dimethyl-2-nitro-1,4-benzenedisulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501243858
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

309.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-N,1-N-dimethyl-3-nitrobenzene-1,4-disulfonamide

CAS RN

1000932-66-0
Record name N4,N4-Dimethyl-2-nitro-1,4-benzenedisulfonamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1000932-66-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N4,N4-Dimethyl-2-nitro-1,4-benzenedisulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501243858
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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